molecular formula C7H6INO2 B14840525 1-(6-Hydroxy-4-iodopyridin-2-YL)ethanone CAS No. 1393572-10-5

1-(6-Hydroxy-4-iodopyridin-2-YL)ethanone

Cat. No.: B14840525
CAS No.: 1393572-10-5
M. Wt: 263.03 g/mol
InChI Key: IXQDGRPSKIAWKD-UHFFFAOYSA-N
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Description

1-(6-Hydroxy-4-iodopyridin-2-YL)ethanone is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxy group at the 6th position, an iodine atom at the 4th position, and an ethanone group attached to the 2nd position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Hydroxy-4-iodopyridin-2-YL)ethanone can be achieved through several synthetic routesThe reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the 4th position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Hydroxy-4-iodopyridin-2-YL)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The iodine atom can be reduced to form a hydrogen atom or other substituents.

    Substitution: The iodine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium azide (NaN3) or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the iodine atom may result in various substituted pyridine derivatives.

Scientific Research Applications

1-(6-Hydroxy-4-iodopyridin-2-YL)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Hydroxy-4-iodopyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and iodine groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects through the modulation of enzyme activity, inhibition of microbial growth, or interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 1-(6-Hydroxy-4-iodopyridin-2-YL)ethanone is unique due to the presence of both hydroxy and iodine groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1393572-10-5

Molecular Formula

C7H6INO2

Molecular Weight

263.03 g/mol

IUPAC Name

6-acetyl-4-iodo-1H-pyridin-2-one

InChI

InChI=1S/C7H6INO2/c1-4(10)6-2-5(8)3-7(11)9-6/h2-3H,1H3,(H,9,11)

InChI Key

IXQDGRPSKIAWKD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=O)N1)I

Origin of Product

United States

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